molecular formula C5H11NaO2S B13209129 Sodium 3-methylbutane-1-sulfinate

Sodium 3-methylbutane-1-sulfinate

Cat. No.: B13209129
M. Wt: 158.20 g/mol
InChI Key: JMUDRVHBLAPRJL-UHFFFAOYSA-M
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Description

Sodium 3-methylbutane-1-sulfinate is a high-purity chemical compound with the CAS registry number 1865309-42-7 . It has a molecular formula of C5H11NaO2S and a molecular weight of 158.19 g/mol . This sodium sulfinate salt is a valuable building block in organic synthesis and medicinal chemistry research, particularly for the introduction of the 3-methylbutanesulfinyl or related groups into molecular frameworks. Researchers utilize such sulfinate salts in transition-metal-catalyzed cross-coupling reactions to synthesize sulfones, which are privileged motifs in drug discovery for their potential biological activities . The compound is characterized by its SMILES code CC(C)CCS([O-])=O.[Na+], which defines its specific molecular structure . It is essential to handle this material according to good laboratory practices. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. For comprehensive handling and safety information, please refer to the relevant Safety Data Sheet.

Properties

Molecular Formula

C5H11NaO2S

Molecular Weight

158.20 g/mol

IUPAC Name

sodium;3-methylbutane-1-sulfinate

InChI

InChI=1S/C5H12O2S.Na/c1-5(2)3-4-8(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1

InChI Key

JMUDRVHBLAPRJL-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCS(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 3 Methylbutane 1 Sulfinate and Analogues

Established Preparation Routes for Sodium Alkylsulfinates

The synthesis of sodium alkylsulfinates has traditionally relied on several robust and well-documented methods. These approaches, while effective, often present their own sets of advantages and limitations regarding substrate scope, reaction conditions, and scalability.

Reduction of Sulfonyl Chlorides and Related Precursors

The reduction of sulfonyl chlorides is a widely utilized and conventional method for preparing sodium sulfinates. nih.govgoogle.com This approach is favored due to the ready availability of a diverse range of sulfonyl chlorides as starting materials. rsc.org Various reducing agents have been employed for this transformation, with sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate being one of the most common and high-yielding methods. nih.gov Other reducing systems include zinc dust in water or the use of sodium hydrogensulfite. google.comrsc.org

The general reaction scheme involves the treatment of a sulfonyl chloride with the reducing agent in a suitable solvent system, often a mixture of water and an organic solvent, to yield the corresponding sodium sulfinate. nih.govgoogle.com For instance, the reduction of p-toluenesulfonyl chloride with zinc and sodium carbonate in water affords sodium p-toluenesulfinate hydrate. nih.gov While this method is broadly applicable to both aromatic and aliphatic sulfonyl chlorides, the specific conditions may require optimization to achieve high yields and purity. nih.govrsc.org

PrecursorReducing Agent(s)Solvent(s)ProductReference(s)
p-Toluenesulfonyl chlorideZinc, Sodium CarbonateWaterSodium p-toluenesulfinate hydrate nih.gov
Sulfonyl chlorideSodium Sulfite, Sodium BicarbonateWaterSodium sulfinate nih.gov
Sulfonyl chlorideTriphenylphosphineDichloromethaneSulfinamide (via in situ sulfinate) nih.gov
Sulfonyl chlorideLithium aluminum hydrideTetrahydrofuranMercaptan (primary product) cdnsciencepub.com

Reactions Involving Sulfur Dioxide Surrogates

To circumvent the challenges associated with handling gaseous and toxic sulfur dioxide, various solid and stable sulfur dioxide surrogates have been developed. d-nb.info These reagents offer a more practical and safer alternative for the synthesis of sulfinates. d-nb.info One prominent example is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which can react with organometallic reagents like Grignard or organolithium compounds to generate sulfinates in situ. nih.govrsc.org This method has been successfully applied to the synthesis of a range of aryl and heteroaryl sodium sulfinates. nih.gov

Another class of SO₂ surrogates includes inorganic sulfites such as sodium metabisulfite (B1197395). These have proven effective in sulfonylation reactions, acting as a source of the sulfonyl group. rsc.org The use of these surrogates often involves transition-metal catalysis or radical processes to facilitate the formation of the desired sulfonyl compounds. rsc.org These methods are attractive due to the abundance and low cost of inorganic sulfites. rsc.org

Electrosynthesis and Photoredox Catalysis for Sulfinate Generation

Modern synthetic chemistry has seen the rise of electrosynthesis and photoredox catalysis as powerful tools for generating reactive intermediates under mild conditions. nih.govbenthamdirect.com These methods have been successfully applied to the synthesis of sodium sulfinates and their derivatives. nih.gov

Electrosynthesis offers an environmentally benign alternative to traditional redox reactions by using electric current instead of chemical oxidants or reductants. benthamdirect.comacs.org The electrochemical generation of sulfonyl radicals from sodium sulfinates has been extensively studied for the formation of various sulfur-containing compounds. benthamdirect.comacs.org This approach allows for high regioselectivity and can often be performed at room temperature. acs.org

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of sulfonyl radicals from sulfinate salts. rsc.orgrsc.org This strategy has been employed in dual catalytic systems, often in combination with nickel catalysis, to forge C-S bonds and construct aryl and heteroaryl sulfones from sulfinate precursors. rsc.orgrsc.orgresearchgate.net These reactions are characterized by their mild conditions and broad functional group tolerance. rsc.orgrsc.org Recently, photoredox catalysis has also enabled the direct conversion of alcohols and alkyl bromides into alkyl sulfinates, which are otherwise challenging to synthesize due to their oxidative lability. nih.govdomainex.co.uk

Development of Novel Synthetic Approaches for Sodium 3-methylbutane-1-sulfinate

While established methods provide a solid foundation for the synthesis of alkylsulfinates, the development of novel, more efficient, and selective approaches for specific targets like this compound remains an active area of research.

Direct Functionalization Strategies

Direct functionalization strategies aim to introduce the sulfinate group into a molecule in a single step, avoiding pre-functionalized starting materials. While specific examples for the direct synthesis of this compound are not widely reported, general methodologies for the direct sulfinylation of C-H bonds are emerging. These advanced methods, often relying on photoredox catalysis, could potentially be adapted for the synthesis of specific alkylsulfinates. For instance, hydrogen atom transfer (HAT) photocatalysis has been used to activate C(sp³)–H bonds in alkanes, followed by reaction with sulfur dioxide to yield the corresponding sulfinates. researchgate.net

Scale-Up Considerations and Process Optimization in Sulfinate Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a thorough evaluation of process parameters to ensure safety, efficiency, cost-effectiveness, and product consistency. Process optimization and scale-up are critical for meeting the demands of applications that require large quantities of these sulfinate salts. rsc.org Key challenges in scaling up sulfinate synthesis include managing reaction exotherms, handling potentially hazardous reagents, controlling product purity, and optimizing reactor design and throughput.

A prevalent and historically significant method for synthesizing sulfinate salts is the reduction of the corresponding sulfonyl chlorides. rsc.org This method, often utilizing reducing agents like sodium sulfite, is a primary candidate for industrial-scale production due to the relatively low cost and availability of starting materials. rsc.orgrsc.org However, scaling this process requires careful control over several parameters. The reaction is typically performed in an aqueous medium, and temperature control is crucial to manage the reaction rate and prevent side reactions. rsc.org

Optimization of this process involves a multi-faceted approach, considering variables such as reagent concentration, reaction temperature, and the choice of solvent or medium. numberanalytics.com For instance, increasing the concentration of reactants can enhance reaction rates and throughput, but it may also intensify the exothermicity of the reaction, requiring more robust cooling systems in large-scale reactors. numberanalytics.com The selection of a suitable reactor is also paramount. While stirred-tank reactors are common, continuous flow reactors, such as falling-film or microreactors, offer superior heat and mass transfer, providing better control over highly exothermic reactions and potentially improving yield and safety on a large scale. acs.orgmdpi.com

The table below outlines key parameters and their effects on the synthesis process, drawing parallels from general chemical process optimization.

Table 1: Key Optimization Parameters in Sulfinate Synthesis

Parameter Effect on Process Optimization Strategy
Temperature Influences reaction rate and selectivity. Higher temperatures can increase rate but may also promote side reactions or decomposition. numberanalytics.commdpi.com Determine the optimal temperature range that balances reaction speed with product purity and yield. Implement efficient reactor cooling systems for large batches.
Concentration Affects reaction kinetics and reactor throughput. Higher concentrations can increase yield per volume but may lead to mixing issues or increased exothermicity. numberanalytics.com Adjust reactant concentrations to maximize throughput without compromising safety or product quality. Use modeling to predict effects at scale.
Reagent Stoichiometry The molar ratio of reactants (e.g., sulfonyl chloride to reducing agent) directly impacts conversion efficiency and raw material costs. Optimize the molar ratio to ensure complete conversion of the limiting reagent while minimizing excess of others, which would require removal during purification.
Solvent/Medium The choice of solvent affects the solubility of reactants and products, reaction rate, and ease of product isolation. numberanalytics.com Select a solvent that provides good solubility for reactants, is easily recoverable, and facilitates simple product isolation (e.g., crystallization).

| Mixing/Agitation | Crucial for ensuring homogeneity in heterogeneous reactions (e.g., solid-liquid) and for efficient heat transfer. | Design or select reactors (e.g., stirred tank, flow reactor) with appropriate agitation to maintain uniform temperature and concentration profiles. mdpi.comopenchemicalengineeringjournal.com |

Beyond the classical sulfonyl chloride reduction, modern synthetic strategies are being developed with scalability in mind. The use of sulfur dioxide (SO2) surrogates, such as DABSO or sodium metabisulfite, presents a significant advantage for large-scale operations by avoiding the handling of gaseous and toxic SO2. rptu.denih.gov For example, methods using sodium metabisulfite have been successfully demonstrated on a gram scale, indicating potential for further scale-up. nih.gov

Flow chemistry offers a particularly robust and scalable platform for sulfinate synthesis. researchgate.net By performing reactions in continuous flow microreactors, challenges associated with heat management and mixing in large batches are significantly mitigated. This technology allows for safer operation at higher temperatures and concentrations, leading to enhanced reaction efficiency and a smaller manufacturing footprint. mdpi.com The choice of methodology for scale-up depends on several factors including the required purity, production volume, and economic viability. acs.org

The following table compares different synthetic approaches from a scale-up perspective.

Table 2: Comparison of Sulfinate Synthesis Methods for Scale-Up

Synthetic Method Advantages for Scale-Up Challenges for Scale-Up
Reduction of Sulfonyl Chlorides Well-established chemistry; inexpensive and readily available starting materials. rsc.org Can involve harsh reaction conditions; management of exotherms; potential for impurities requiring extensive purification. rptu.de
Insertion of SO2 into Organometallics Milder reaction conditions are possible for some substrates. rptu.de Requires handling of toxic, gaseous SO2 or surrogates; organometallic reagents can be expensive and moisture-sensitive.
Flow Chemistry / Microreactors Excellent heat and mass transfer; enhanced safety; potential for high throughput and automation. mdpi.comresearchgate.net Higher initial capital investment for specialized equipment; potential for channel clogging with solid byproducts.

| Use of SO2 Surrogates (e.g., Sodium Metabisulfite) | Avoids direct handling of toxic SO2 gas, improving process safety; reagents are often bench-stable. nih.gov | May require specific catalysts or conditions; cost of the surrogate compared to bulk SO2. |

Applications of Sodium 3 Methylbutane 1 Sulfinate in Advanced Organic Synthesis

Versatile Building Blocks for Organosulfur Compound Libraries

The adaptable nature of sodium 3-methylbutane-1-sulfinate allows it to be a key starting material for the synthesis of various classes of organosulfur compounds. nih.govresearchgate.net Its application facilitates the creation of libraries of sulfones, sulfonamides, sulfides, and other related structures, which are significant in pharmaceutical and materials science.

Sodium alkylsulfinates like this compound are reliable precursors for the synthesis of sulfones and sulfonamides. nih.gov Sulfonamides, a critical functional group in many pharmaceutical agents, can be synthesized through the coupling of sodium sulfinates with various amines. nih.gov Metal-free conditions, often employing an iodine source, can facilitate this transformation at ambient temperatures. nih.gov A range of primary and secondary amines, including aromatic, aliphatic, and cyclic variants, can be successfully sulfonated using this methodology. nih.gov

The synthesis of sulfones, another important class of organosulfur compounds, can also be achieved from sodium sulfinates through various methods, including the alkylation or arylation of the sulfinate salt. nih.gov

Table 1: Representative Synthesis of Sulfonamides from Sodium Sulfinates and Amines

Amine Substrate Reagents Conditions Product Yield (%)
Primary Aliphatic Amine I₂, EtOH Room Temperature N-Alkylsulfonamide Good to Excellent
Secondary Aliphatic Amine I₂, EtOH Room Temperature N,N-Dialkylsulfonamide Good to Excellent
Aromatic Amine I₂, EtOH Room Temperature N-Arylsulfonamide Good to Excellent

This table represents typical conditions and yields for the synthesis of sulfonamides from sodium sulfinates as described in the literature. nih.gov

The 3-methylbutylsulfonyl group can be incorporated into molecules to form sulfides, thiosulfonates, and disulfides through various synthetic strategies. nih.gov

Disulfides: Symmetrical disulfides can be synthesized directly from sodium alkylsulfinates. beilstein-journals.org A notable method involves a tetrabutylammonium (B224687) iodide (TBAI)/H₂SO₄ reduction system, which eliminates the need for traditional thiol-based methods and redox reagents. beilstein-journals.org This approach has been shown to successfully convert sodium alkylsulfinates into their corresponding disulfides in high yields. beilstein-journals.org

Thiosulfonates: Both symmetrical and unsymmetrical thiosulfonates can be prepared using sodium sulfinates. nih.gov Methods include copper- or iron-catalyzed aerobic coupling of thiols with sulfinates, which are applicable to both aromatic and aliphatic sulfinates. nih.gov Additionally, a BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates provides another route to thiosulfonates under mild conditions. nih.gov

Sulfides: Sodium sulfinates serve as precursors for the generation of sulfides, which are thioether compounds. nih.gov These transformations often involve the reduction of the sulfinate to a thiol or thiolate equivalent, which can then undergo nucleophilic substitution with an appropriate electrophile.

This compound can also serve as a source for the sulfinyl group, enabling the synthesis of chiral sulfinate esters and sulfoxides. researchgate.netchemrxiv.org

Sulfinyl Esters (Sulfinate Esters): Chiral sulfinate esters are valuable intermediates in asymmetric synthesis. researchgate.net They can be prepared through the asymmetric condensation of prochiral sulfinates, such as this compound, with various alcohols. researchgate.net This transformation can be achieved using organocatalysts, allowing for the stereoselective installation of a sulfur stereocenter onto a range of alcohol substrates, including complex bioactive molecules. researchgate.net

Sulfoxides: Sulfoxides can be synthesized from sulfinate esters under Pummerer-like conditions. chemrxiv.org For example, sulfinate esters can be reacted with allyltrimethylsilane (B147118) in the presence of triflic anhydride (B1165640) to produce allyl sulfoxides. chemrxiv.org This method proceeds through a sulfonium (B1226848) intermediate and avoids common side reactions like researchgate.netresearchgate.net-sigmatropic rearrangement. chemrxiv.org The versatility of this approach allows for the synthesis of a wide array of sulfoxides from both electron-rich and electron-deficient aromatic sulfinate esters, as well as aliphatic variants. chemrxiv.org

Table 2: Synthesis of Allyl Sulfoxides from Sulfinate Esters

Sulfinate Ester Substituent Reagents Product Yield (%)
Phenyl Allyltrimethylsilane, Tf₂O, aq. NaHCO₃ Allyl phenyl sulfoxide High
4-Methylphenyl Allyltrimethylsilane, Tf₂O, aq. NaHCO₃ Allyl (p-tolyl) sulfoxide High
4-Chlorophenyl Allyltrimethylsilane, Tf₂O, aq. NaHCO₃ Allyl (4-chlorophenyl) sulfoxide High
Benzyl (B1604629) Allyltrimethylsilane, Tf₂O, aq. NaHCO₃ Allyl benzyl sulfoxide High

This table illustrates the synthesis of various allyl sulfoxides from their corresponding sulfinate esters, which can be derived from sodium sulfinates. chemrxiv.org

Incorporation into Complex Molecular Architectures

Beyond their use in creating libraries of fundamental organosulfur compounds, sodium sulfinates are instrumental in constructing intricate molecular frameworks through advanced synthetic strategies.

Sodium sulfinates are effective participants in tandem and cascade reactions, which allow for the rapid assembly of complex molecules in a single operation. nih.govresearchgate.netconsensus.app A key example is the AlCl₃-mediated tandem reaction of 1,4-diyn-3-yl esters with sodium sulfinates to construct polysubstituted 3-sulfonyl naphthalenes. nih.govconsensus.app This process proceeds under mild conditions and involves a sequence of nucleophilic addition of the sodium sulfinate, formation of an allene (B1206475) intermediate, and subsequent intramolecular cyclization. consensus.app Other cascade reactions, such as the synthesis of 4-sulfonyl 2H-chromenes via the reaction of 2-propynolphenols with sodium sulfinates, further demonstrate the utility of these reagents in building complex heterocyclic systems without the need for a metal catalyst. researchgate.net

Annulation and cyclization reactions are powerful tools for ring construction in organic synthesis, and sodium sulfinates play a crucial role in many such strategies. nih.govconsensus.appscripps.edu The aforementioned tandem reaction to form 3-sulfonyl naphthalenes is a prime example of an annulation process where a new ring is fused onto a precursor molecule. nih.govconsensus.app

In more advanced strategies, the sulfinate group can act as a leaving group to facilitate cyclization. For instance, Ru(II)-catalyzed C-H/N-H bond functionalization of N-chlorobenzamides with vinyl sulfones can lead to the synthesis of 3-methyleneisoindolin-1-ones. researchgate.net In such tandem C-H olefination and cyclization reactions, the sulfinate anion is leveraged as an effective leaving group, showcasing a more nuanced role for the sulfinate moiety in the construction of complex polycyclic structures. researchgate.net

Stereoselective Installation of Sulfur-Containing Moieties

The creation of molecules with specific three-dimensional arrangements is a cornerstone of modern chemistry, particularly in drug discovery. While sulfur is present in many biologically active compounds, the synthesis of chiral sulfur centers has been a significant challenge. springernature.com this compound and related sulfinates serve as key reagents in methodologies aimed at the stereoselective installation of sulfur-containing groups.

Recent strategies have focused on the asymmetric synthesis of sulfinate esters, which are valuable intermediates for creating a variety of sulfur stereogenic centers. springernature.com Although direct catalytic asymmetric methods using this compound are still an emerging area, the principles are based on the conversion of prochiral sulfinates or the reaction of sulfinates with chiral auxiliaries or catalysts to produce enantiomerically enriched products. For instance, a general approach involves the condensation of sulfinates with alcohols, mediated by a chiral catalyst, to yield chiral sulfinate esters. These esters can then be transformed into other chiral sulfur compounds like sulfoxides and sulfoximines, which are increasingly recognized for their unique properties in medicinal chemistry. springernature.com

The development of such methods allows for the late-stage diversification of complex molecules, including existing drugs, by introducing a chiral sulfur moiety, which can significantly alter the molecule's biological activity and pharmacokinetic profile. springernature.com

Table 1: Conceptual Approaches for Stereoselective Synthesis Using Sulfinates

MethodDescriptionPotential ProductReference
Asymmetric CondensationReaction of a sodium sulfinate with an alcohol in the presence of a chiral catalyst or auxiliary to form a single enantiomer of the sulfinate ester.Chiral Sulfinate Ester springernature.com
Kinetic ResolutionSelective reaction of one enantiomer of a racemic chiral reagent with the sulfinate, leaving the other enantiomer unreacted and thus resolved.Enantiomerically Enriched Sulfur Compounds springernature.com
Diastereoselective SynthesisReacting the sulfinate with a chiral substrate, where the existing stereocenter on the substrate directs the stereochemical outcome of the newly formed sulfur center.Diastereomerically Pure Sulfoxides/Sulfones nih.gov

Contributions to New Synthetic Methodologies

This compound is not just a building block but also a key enabler of new synthetic strategies, contributing to C-H functionalization, radical chemistry, and sustainable synthesis.

Directly converting carbon-hydrogen (C-H) bonds into more complex functional groups is a powerful strategy for streamlining synthesis. umich.eduprinceton.edu Sodium sulfinates, including the 3-methylbutane-1-sulfinate variant, have proven to be effective reagents in this field, particularly for the functionalization of heterocycles, which are common motifs in pharmaceuticals. nih.govresearchgate.net

The process typically involves the oxidative generation of an alkyl radical from the sulfinate salt, which then adds to an electron-deficient heteroarene in a Minisci-type reaction. nih.govresearchgate.net This approach is highly valued for its operational simplicity, often proceeding under mild, metal-free conditions and tolerating a wide range of functional groups. nih.gov The use of zinc sulfinate salts, which can be prepared from their sodium counterparts, has been shown to exhibit remarkably enhanced reactivity in these radical additions. nih.gov This method allows for the direct installation of the 3-methylbutyl group onto various molecular scaffolds, bypassing the need for pre-functionalized starting materials and offering a more efficient route to novel analogues of existing compounds. nih.govnih.gov

Table 2: Representative C–H Functionalization Reactions with Alkyl Sulfinates

Substrate ClassSulfinate Reagent TypeTypical ConditionsBond FormedSignificanceReference
Heterocycles (e.g., Pyridines, Caffeine)Sodium Alkanesulfinatestert-Butyl hydroperoxide (TBHP), 0 to 90 °CC–CDirect, metal-free installation of alkyl groups onto heteroaromatic cores. nih.gov
Various HeterocyclesZinc AlkanesulfinatesOxidant (e.g., TBHP), mild conditionsC–CEnhanced reactivity compared to sodium salts for rapid diversification of heterocycles. nih.gov
ArenesAryl Sulfonium Salts / RongalitePalladium catalystC–SSite-selective sulfination sequence to access valuable aryl sulfinate precursors. acs.org

This compound is a stable, solid precursor for generating alkyl radicals. nih.govacs.org Under oxidative conditions, the sulfinate readily undergoes a single-electron oxidation followed by the loss of sulfur dioxide (SO₂) to produce a primary 3-methylbutyl radical. nih.govresearchgate.net This radical is a versatile intermediate that can participate in a wide array of chemical transformations, including additions to alkenes and arenes, and cross-coupling reactions. nih.govresearchgate.net The generation of radicals under mild conditions, often using visible light photocatalysis or simple oxidants, makes sulfinates like this compound highly attractive tools in modern synthesis. nih.govchemrxiv.org

In medicinal chemistry, the concept of bioisosteric replacement—substituting one part of a molecule with another to improve its properties without losing its biological activity—is a key strategy. drughunter.com The 3-methylbutyl group, also known as the isopentyl or isoamyl group, can serve as a bioisostere for other lipophilic fragments in a drug molecule. Its branched structure can influence the molecule's conformation and interaction with biological targets. Furthermore, alkyl sulfinates are used to install other valuable bioisosteric groups, such as cyclopropyl (B3062369) and cyclobutyl motifs, which can enhance metabolic stability and cell permeability. nih.govnih.gov The development of sulfinate reagents has thus provided a direct and modular approach to installing these important bioisosteres in the late stages of a synthetic sequence. nih.govacs.org

Modern chemical synthesis places a strong emphasis on sustainability, favoring methods that use non-toxic reagents and solvents, minimize waste, and are energy-efficient. researchgate.net Sodium sulfinates contribute significantly to this goal. They are typically stable, easy-to-handle solids, which is an advantage over using toxic and reactive reagents like sulfonyl chlorides. researchgate.netnih.gov

Many reactions involving sodium sulfinates can be performed under environmentally benign conditions. For example, the synthesis of sulfonamides, a crucial class of compounds in pharmaceuticals, has been achieved by reacting sodium sulfinates with amines in water, avoiding the use of volatile organic solvents. researchgate.netrsc.org In some cases, the product precipitates from the aqueous solution and can be collected by simple filtration, dramatically simplifying purification. researchgate.net Furthermore, many sulfinate-based reactions, such as iodine-mediated sulfonamide formation, can proceed at room temperature without the need for metal catalysts, further enhancing their green credentials. nih.govrsc.org The use of sulfinates in photocatalytic processes also aligns with sustainable principles, as visible light is an abundant and non-polluting energy source. nih.gov

Table 3: Examples of Sustainable Protocols Using Sodium Sulfinates

Transformation"Green" FeatureConditionsAdvantageReference
Sulfonamide SynthesisWater as solventSodium sulfinate, amine, I₂, room temperatureAvoids organic solvents; metal- and base-free; simple workup. rsc.org
Sulfonamide SynthesisWater as solventSodium sulfinate, nitroarene, NaHSO₃, 60 °CProduct isolation by filtration; avoids toxic amine reagents. researchgate.net
Sulfinate Ester SynthesisDirect substitutionAlcohol, sodium sulfinate, BF₃·OEt₂Avoids conversion of alcohol to a leaving group, improving atom economy. rsc.org
C-H FunctionalizationMetal-freeSodium sulfinate, heterocycle, oxidantAvoids potentially toxic and expensive transition metal catalysts. nih.gov

Mentioned Compounds

Advanced Characterization Techniques for Mechanistic and Structural Elucidation

High-Resolution Spectroscopic Methodologies for Complex Reaction Mixtures

Spectroscopic methods are indispensable for obtaining real-time information on reaction dynamics and for the detailed characterization of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures. mdpi.com For a molecule like Sodium 3-methylbutane-1-sulfinate, a multi-nuclear approach provides a wealth of information. southampton.ac.uknih.gov By acquiring spectra for different nuclei (e.g., ¹H, ¹³C, ²³Na), one can piece together the complete chemical environment of the molecule.

In the context of reaction monitoring, NMR allows for the tracking of signal intensity changes over time. The disappearance of starting material signals and the appearance of product signals can provide kinetic data. Furthermore, the transient appearance of new, unassigned signals may indicate the formation of reaction intermediates. acs.org For instance, in the synthesis of sulfinates, NMR can help differentiate the desired product from potential byproducts like thiosulfonates or corresponding disulfides. beilstein-journals.org

¹H NMR Spectroscopy: Provides information on the number and connectivity of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the different proton environments in the 3-methylbutyl (isopentyl) group.

¹³C NMR Spectroscopy: Reveals the carbon backbone of the molecule. The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shift of the carbon atom bonded to the sulfur atom is particularly diagnostic. mdpi.com

²³Na NMR Spectroscopy: As sodium exists as a counter-ion, ²³Na NMR can provide insights into the ionic nature of the compound and its solution-state behavior, such as ion-pairing effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-methylbutane-1-sulfinate Anion

Atom TypeNucleusPredicted Chemical Shift (ppm)Multiplicity
-CH₂-SO₂⁻¹H2.5 - 2.8Triplet
-CH₂-CH(CH₃)₂¹H1.4 - 1.6Multiplet
-CH(CH₃)₂¹H1.7 - 1.9Multiplet
-CH(CH ₃)₂¹H0.9 - 1.0Doublet
C H₂-SO₂⁻¹³C55 - 65-
-C H₂-CH(CH₃)₂¹³C35 - 45-
-C H(CH₃)₂¹³C24 - 28-
-CH(C H₃)₂¹³C21 - 23-

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a compound with high accuracy. pnnl.gov Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are particularly suited for analyzing ionic, non-volatile compounds like sodium sulfinates. acs.orgchromatographyonline.com

HRMS provides a measured mass-to-charge ratio (m/z) with precision up to several decimal places. This allows for the calculation of a unique molecular formula, distinguishing the target compound from other species with the same nominal mass. nih.gov In a reaction mixture, HRMS can identify this compound and potential sulfur-containing byproducts by their exact masses. nih.gov Tandem mass spectrometry (MS/MS) can further aid in structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. acs.org

Table 2: High-Resolution Mass Spectrometry Data for the 3-methylbutane-1-sulfinate Anion ([M-Na]⁻)

ParameterValue
Molecular FormulaC₅H₁₁O₂S⁻
Monoisotopic Mass135.04852 u
Calculated m/z (Negative Ion Mode)135.04852
Isotopic Abundance (¹²C₅H₁₁O₂³²S)~94.8%
Isotopic Abundance (¹³C¹²C₄H₁₁O₂³²S)~5.2%
Isotopic Abundance (¹²C₅H₁₁O₂³⁴S)~4.4%

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule. For this compound, the most characteristic vibrations are associated with the sulfinate group (R-SO₂⁻). The strong, asymmetric and symmetric stretching vibrations of the S=O bonds are prominent features in the IR spectrum.

During a synthesis reaction, monitoring the IR spectrum of the reaction mixture can provide valuable mechanistic information. For example, the disappearance of bands corresponding to a starting thiol (S-H stretch) and the appearance of the strong sulfinate S=O stretching bands would indicate the progress of the oxidation reaction.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
S=OAsymmetric Stretch1050 - 1100Strong
S=OSymmetric Stretch980 - 1020Strong
C-H (sp³)Stretch2850 - 3000Medium-Strong
C-H (sp³)Bend1370 - 1470Medium
C-SStretch600 - 800Medium-Weak

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By diffracting a beam of X-rays off a single crystal of this compound, one can obtain an electron density map from which atomic positions, bond lengths, and bond angles can be determined with very high precision. libretexts.org

This technique would unambiguously confirm the structure, including the geometry around the sulfur atom and the coordination of the sodium cation with the sulfinate oxygen atoms. The primary challenge for this method is growing a single crystal of sufficient size and quality. nih.gov The data obtained from X-ray crystallography serves as the ultimate benchmark for structural confirmation. The structure of the related compound taurine (B1682933) (2-aminoethanesulfonic acid) was verified by X-ray crystallography, showcasing the power of this technique for organosulfur compounds. wikipedia.org

Advanced Chromatographic Techniques for Reaction Mixture Separation

Chromatography is a fundamental technique for separating the components of a mixture. youtube.comyoutube.com For a polar, ionic compound like this compound, specific chromatographic methods are required for effective separation from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for the analysis and purification of non-volatile compounds. For sulfinates, which are highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reversed-phase chromatography. acs.org HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, allowing for the retention and separation of polar analytes.

Gas Chromatography (GC): While this compound itself is a non-volatile salt, GC can be used to analyze related volatile precursors or byproducts. It is also possible to derivatize the sulfinate to form a more volatile ester, which can then be analyzed by GC, often for chiral separations if applicable. nih.gov

Column Chromatography: On a preparative scale, column chromatography using stationary phases like silica (B1680970) gel or alumina (B75360) is used to purify the final product. bnmv.ac.in The choice of solvent system (eluent) is critical to achieve separation based on the differential partitioning of the mixture's components between the stationary and mobile phases. bnmv.ac.in

Future Directions and Emerging Research Avenues

Exploration of New Reactivity Modes for Sodium 3-methylbutane-1-sulfinate

The established reactivity of sodium sulfinates as precursors to sulfonyl radicals, sulfenylating agents, and sulfinylating agents provides a solid foundation for future research. acs.orgnih.gov Emerging studies are now focused on uncovering and harnessing new reactivity patterns, which could significantly broaden the synthetic utility of this compound.

One of the most promising areas is the exploration of divergent reactivity based on one- versus two-electron pathways. Recent research has demonstrated that the reactivity of sulfinates can be dramatically altered by the reaction conditions. For instance, the base-catalyzed cross-coupling of sulfinates with N-amidopyridinium salts leads to the direct introduction of a sulfonyl group, whereas exposure to visible light can trigger an electron donor-acceptor complex formation, generating sulfonyl radicals for different transformations. This dual reactivity opens up possibilities for developing orthogonal and complementary synthetic strategies.

Furthermore, the development of novel catalytic systems is expected to unlock unprecedented transformations. For example, the BF₃·OEt₂-mediated oxysulfonylation of alkynes with sodium sulfinates to produce β-keto sulfones highlights a move towards metal-free catalytic systems. mydrreddys.com This reaction proceeds through a proposed radical mechanism, underscoring the potential to generate and control radical intermediates from sulfinates like this compound under mild conditions.

Future research will likely focus on expanding the scope of these new reactivity modes to a wider range of substrates and developing catalytic systems with enhanced selectivity and efficiency. The unique branched alkyl structure of this compound may offer distinct steric and electronic properties that could be exploited in these new transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and efficiency. semanticscholar.orgrsc.org The integration of this compound into these modern platforms is a critical step towards its industrial application.

Continuous-flow synthesis offers a particularly attractive approach for reactions involving reactive intermediates, such as the radicals generated from sulfinates. A notable advancement is the development of a continuous-flow system for the in-situ generation and use of alkyl zinc sulfinates for the photofunctionalization of heterocycles. youtube.com This protocol highlights the potential for sustainable and efficient alkylation reactions using sulfinate precursors. Such a setup could be adapted for this compound to enable safer and more controlled radical-based transformations on a larger scale.

The use of immobilized reagents and catalysts in flow reactors can further enhance the efficiency and sustainability of processes involving sulfinates. semanticscholar.org Future research could explore the development of solid-supported reagents or scavengers that are compatible with this compound, allowing for streamlined multi-step syntheses with minimal purification steps.

The table below outlines potential research directions for integrating this compound with advanced synthesis platforms.

Research DirectionPotential AdvantagesKey Challenges
Development of a continuous-flow process for the generation of 3-methylbutylsulfonyl radicals Enhanced safety, precise control over reaction parameters, improved scalability.Optimization of flow conditions (residence time, temperature, concentration), reactor design.
In-line purification and downstream processing in a flow setup Reduced workup time, minimized waste generation, potential for telescoping reactions.Development of suitable immobilized scavengers and purification techniques.
Integration into automated synthesis platforms for library generation Rapid synthesis of diverse derivatives for screening purposes.Ensuring compatibility with robotic systems and high-throughput screening protocols.

Development of Catalytic Asymmetric Processes Utilizing Sulfinates

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. rsc.org Catalytic asymmetric synthesis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, represents a powerful tool in this endeavor. acs.orgresearchgate.net While significant progress has been made in the asymmetric synthesis of chiral sulfoxides and other sulfur-containing compounds, the development of catalytic asymmetric processes specifically utilizing alkylsulfinates like this compound is an area ripe for exploration.

Recent advances have focused on the use of chiral ligands in combination with metal catalysts to achieve high enantioselectivity. researchgate.net For instance, chiral organosulfur compounds themselves, including those with stereogenic sulfur atoms, have been employed as effective ligands and organocatalysts in a variety of asymmetric transformations. acs.org This opens the door to designing processes where a chiral catalyst could interact with this compound to generate a chiral sulfonyl-containing intermediate, leading to the formation of enantioenriched products.

The development of organocatalytic systems for asymmetric reactions involving sulfinates is another promising avenue. researchgate.net Organocatalysts offer advantages in terms of cost, stability, and reduced metal contamination. Future research could focus on designing chiral organocatalysts that can effectively control the stereochemistry of reactions involving the 3-methylbutylsulfonyl moiety.

The following table summarizes key research areas in the development of catalytic asymmetric processes with sulfinates.

Research AreaCatalyst TypePotential Application
Asymmetric C-S bond formation Chiral transition metal complexesSynthesis of chiral sulfones and other sulfur-containing stereocenters.
Enantioselective radical additions Chiral Lewis acids or organocatalystsControl of stereochemistry in radical reactions involving sulfonyl radicals.
Kinetic resolution of racemic sulfinates Chiral catalystsSeparation of enantiomers of chiral sulfinate esters derived from this compound.

Interdisciplinary Research with Materials Science and Polymer Chemistry

The unique chemical properties of sulfinates suggest that they could find applications beyond traditional organic synthesis, particularly in the fields of materials science and polymer chemistry. The sulfonyl group is known for its strong electron-withdrawing nature and its ability to participate in various chemical transformations, making it a potentially valuable functional group to incorporate into advanced materials and polymers.

One area of interest is the use of sulfinate-containing monomers in polymerization reactions. The incorporation of the 3-methylbutane-1-sulfonyl group into a polymer backbone could impart specific properties, such as altered solubility, thermal stability, or adhesive characteristics. Research on polymerizable surfactants containing sulfonate groups, derived from the sulfonation of maleic anhydride (B1165640) derivatives, provides a conceptual framework for how sulfinate-containing monomers could be designed and utilized. beilstein-journals.org

Furthermore, the reactivity of the sulfinate group could be exploited for post-polymerization modification. For example, polymers bearing pendant sulfinate groups could be functionalized through radical addition or other coupling reactions, allowing for the creation of materials with tailored properties.

In materials science, the incorporation of sulfonyl groups can influence the electronic and optical properties of organic materials. While research in this area has primarily focused on sulfonated materials, the potential of sulfinate-containing materials remains largely unexplored. Future studies could investigate the synthesis of novel organic electronic materials or functional coatings derived from precursors like this compound.

The table below highlights potential interdisciplinary research avenues.

Research FieldPotential Application of this compoundDesired Outcome
Polymer Chemistry As a monomer or a precursor to a functional monomer.Synthesis of polymers with tailored properties (e.g., solubility, thermal stability).
Polymer Chemistry As a reagent for post-polymerization modification.Creation of functional polymers with diverse side chains.
Materials Science As a building block for novel organic materials.Development of materials with specific electronic, optical, or surface properties.

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